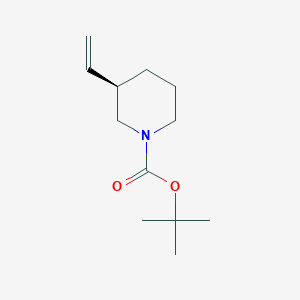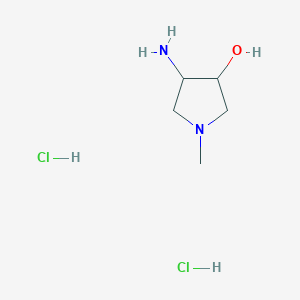
(3S)-3-fluoropyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-Fluoropyrrolidine-3-carboxylic acid is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-fluoropyrrolidine-3-carboxylic acid typically involves the fluorination of a suitable pyrrolidine precursor. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position . The reaction conditions often require an inert atmosphere, low temperatures, and the presence of a base to neutralize any generated acids.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency.
化学反应分析
Types of Reactions: (3S)-3-Fluoropyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine using reducing agents like lithium aluminum hydride or borane.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions, such as using sodium azide to form azido derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azido derivatives.
科学研究应用
(3S)-3-Fluoropyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a bioisostere in drug design, where the fluorine atom can mimic the properties of hydrogen or hydroxyl groups, enhancing the metabolic stability and bioavailability of drugs.
Medicine: Investigated for its role in the development of novel therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.
作用机制
The mechanism of action of (3S)-3-fluoropyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways.
Pathways Involved: The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity towards its targets, affecting pathways related to cell signaling, metabolism, and gene expression.
相似化合物的比较
(3S)-3-Chloropyrrolidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
(3S)-3-Bromopyrrolidine-3-carboxylic acid: Contains a bromine atom at the 3-position.
(3S)-3-Hydroxypyrrolidine-3-carboxylic acid: Features a hydroxyl group instead of a halogen.
Uniqueness:
Fluorine’s Influence: The presence of the fluorine atom in (3S)-3-fluoropyrrolidine-3-carboxylic acid imparts unique properties such as increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds. These characteristics make it distinct from its halogenated and hydroxylated analogs, offering advantages in drug design and material science.
属性
IUPAC Name |
(3S)-3-fluoropyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3H2,(H,8,9)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETFKCHBHKSILW-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@]1(C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride](/img/structure/B8217536.png)
![1-[(2S)-oxan-2-yl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole](/img/structure/B8217544.png)






![methyl 3-bromo-1-[(2S)-oxan-2-yl]pyrazole-4-carboxylate](/img/structure/B8217593.png)

![2-[(7R)-5-azaspiro[2.4]heptan-7-yl]acetic acid](/img/structure/B8217610.png)
![(4R)-4-phenyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B8217618.png)
